molecular formula C14H20ClN3O B12225812 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine

Cat. No.: B12225812
M. Wt: 281.78 g/mol
InChI Key: GVCUZUHOVJBIBJ-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a methanamine group attached to a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the dimethyl groups.

    Attachment of the Methanamine Group: The resulting dimethylpyrazole is reacted with formaldehyde and a secondary amine to form the methanamine group.

    Introduction of the Methoxybenzyl Moiety: Finally, the methanamine derivative is reacted with 3-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

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Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-11-13(10-17(2)16-11)9-15-8-12-5-4-6-14(7-12)18-3;/h4-7,10,15H,8-9H2,1-3H3;1H

InChI Key

GVCUZUHOVJBIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=CC=C2)OC)C.Cl

Origin of Product

United States

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